molecular formula C11H11NO2S B14448977 Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate CAS No. 76203-13-9

Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B14448977
CAS No.: 76203-13-9
M. Wt: 221.28 g/mol
InChI Key: GBZSMEBCRUGQAI-UHFFFAOYSA-N
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Description

Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with isocyanates under controlled conditions. One common method involves the reaction of 3-(thiophen-2-yl)prop-2-enoyl chloride with isopropyl isocyanate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its combination of an isocyano group and a thiophene ring, which imparts distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

76203-13-9

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

propan-2-yl 2-isocyano-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C11H11NO2S/c1-8(2)14-11(13)10(12-3)7-9-5-4-6-15-9/h4-8H,1-2H3

InChI Key

GBZSMEBCRUGQAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=CS1)[N+]#[C-]

Origin of Product

United States

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